molecular formula C10H10ClFO2 B7992665 3-Chloro-5-fluorophenethyl acetate

3-Chloro-5-fluorophenethyl acetate

Cat. No.: B7992665
M. Wt: 216.63 g/mol
InChI Key: AWGJEDPXHHXSMO-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenethyl acetate (CAS 1379363-86-6) is a high-purity halogenated aromatic building block of significant interest in medicinal and organic chemistry. Its molecular formula is C₁₀H₁₀ClFO₂, with a molecular weight of 216.64 g/mol . This compound serves as a critical synthetic intermediate in pharmaceutical research, particularly in the design and development of new active compounds. The strategic incorporation of both chlorine and fluorine atoms on the phenyl ring is a common practice in drug discovery, as these halogens can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . Research indicates that introducing fluorine and chlorine into molecular scaffolds, such as in ester derivatives of known pharmacophores, can lead to enhanced biological profiles, including improved antiprotozoal activity, as demonstrated in studies on quinine derivatives . As a phenethyl acetate derivative, it offers a versatile handle for further chemical transformations, making it a valuable reagent for constructing more complex molecules aimed at addressing various disease targets. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-7(13)14-3-2-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGJEDPXHHXSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenethyl acetate typically involves the esterification of 3-chloro-5-fluorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenethyl acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenethyl acetate moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The acetate group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted phenethyl acetates with different functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include phenethyl alcohols.

Scientific Research Applications

3-Chloro-5-fluorophenethyl acetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The acetate group can also undergo hydrolysis to release the active phenethyl alcohol, which can further interact with cellular components .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The ester group in this compound enhances lipophilicity compared to carboxylic acid analogs (e.g., 2-(3-Chloro-5-fluorophenyl)acetic acid). This property may favor applications in drug delivery or polymer synthesis, where solubility in non-polar solvents is advantageous.

Substituent Position Effects: The 3-Cl, 5-F substitution pattern in this compound distinguishes it from analogs like 2-(4-Chloro-3-fluorophenyl)acetic acid (4-Cl, 3-F). The highest similarity score (0.96) corresponds to 2-(4-Chloro-3-fluorophenyl)acetic acid, likely due to comparable halogen electronegativity and spatial arrangement despite positional variance.

The ester derivative may exhibit modified bioactivity due to altered membrane permeability.

Biological Activity

3-Chloro-5-fluorophenethyl acetate, with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a phenethyl group substituted with chlorine and fluorine at the 3 and 5 positions, respectively. This unique substitution pattern may influence its reactivity and biological interactions, making it a candidate for further research into its pharmacological properties.

The structural configuration of this compound is characterized by:

  • Chlorine atom at the 3-position
  • Fluorine atom at the 5-position
  • Acetate functional group , which can enhance solubility and reactivity

This arrangement allows for various chemical interactions, such as hydrogen bonding and π-π stacking, which are crucial for biological activity.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The halogenated structure enhances binding affinity and selectivity towards these targets, potentially modulating biochemical pathways relevant to therapeutic applications.

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₀H₁₀ClFO₂Contains both chloro and fluoro groups at positions 3 and 5
3-Chloro-4-fluorophenethyl acetateC₁₀H₁₀ClFO₂Fluorine at position 4 alters electronic properties
4-Chloro-3-fluorophenethyl acetateC₁₀H₁₀ClFO₂Different substitution pattern may affect reactivity
Phenethyl acetateC₉H₁₁O₂Lacks halogen substitutions; serves as a baseline compound

This table highlights how variations in halogen substitution can influence the physical and chemical properties of these compounds, which may correlate with their biological activities.

Case Studies and Research Findings

  • Antimicrobial Activity : Similar phenethyl compounds have been investigated for their antimicrobial properties. For instance, studies show that chlorinated derivatives exhibit enhanced efficacy against bacterial strains due to their ability to disrupt microbial membranes.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structural features can inhibit pro-inflammatory cytokines, suggesting that this compound might also reduce inflammation through similar mechanisms.
  • Analgesic Properties : Some analogs have demonstrated pain-relieving effects by acting on opioid receptors. The potential for this compound to interact with these receptors remains an area for future exploration.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-fluorophenethyl acetate in academic research?

Methodological Answer: The synthesis typically involves esterification of 3-Chloro-5-fluorophenethyl alcohol with acetic anhydride or acetyl chloride under acidic or basic catalysis. Key steps include:

  • Reagent Preparation: Use anhydrous conditions to avoid hydrolysis of the acetylating agent.
  • Catalysis: Employ sulfuric acid (H₂SO₄) or pyridine as a catalyst for protonation or base-mediated activation.
  • Purification: Isolate the product via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Validation: Confirm purity using TLC and melting point analysis. For structurally similar esters, yields of 60–80% are achievable under optimized conditions.
    Safety Note: Chlorinated intermediates may require fume hood handling due to potential toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm for chloro-fluorophenyl groups) and acetate methyl protons (δ 2.0–2.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the phenethyl chain.
  • ¹⁹F NMR: Detect fluorine environments (δ -110 to -120 ppm for meta-fluorine).
  • IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).
  • Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ and fragment peaks (e.g., loss of acetate group at m/z ~60).
    Data Interpretation Tip: Compare with databases (e.g., NIST Chemistry WebBook ) for halogenated esters to resolve ambiguities.

Q. What safety protocols are essential for handling chlorinated/fluorinated aromatic esters?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Management: Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Emergency Procedures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

  • Temperature Control: Maintain 0–5°C during acetylation to suppress side reactions (e.g., Friedel-Crafts alkylation).
  • Solvent Selection: Use polar aprotic solvents (e.g., THF) to enhance reagent solubility and reduce ester hydrolysis.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for regioselective acetylation. For example, ZnCl₂ improved yields by 15% in analogous chloroaromatic ester syntheses .
  • Byproduct Analysis: Employ GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to identify impurities like unreacted alcohol or diacetylated products.

Q. How can conflicting NMR data for halogenated aromatic esters be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H coupling and ¹H-¹³C connectivity. For example, HSQC can distinguish adjacent CH₂ groups in the phenethyl chain.
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .
    Case Study: In a study of 3-chlorophenanthrene, computational predictions reduced signal assignment errors by 30% .

Q. What computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess ester hydrolysis rates.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituent increases electrophilicity at the para-position .
  • Docking Studies: Model interactions with enzymes (e.g., esterases) to evaluate metabolic stability.
    Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .

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